A Technical Guide to 4,4'-Dichloro Diphenyl Sulfone: Properties and Applications in Advanced Materials
A Technical Guide to 4,4'-Dichloro Diphenyl Sulfone: Properties and Applications in Advanced Materials
Introduction
4,4'-Dichloro diphenyl sulfone (DCDPS), a compound with the chemical formula (ClC₆H₄)₂SO₂, is a cornerstone monomer in the field of high-performance polymers.[1] This white, crystalline solid is distinguished by its remarkable thermal stability and chemical inertness, properties conferred by the robust sulfone bridge linking two chlorophenyl groups.[2] For materials scientists and polymer chemists, DCDPS is not merely a chemical intermediate; it is a critical building block for creating advanced engineering plastics capable of withstanding extreme operational conditions.[2][3] This guide provides a comprehensive overview of the physicochemical properties of DCDPS, elucidates its synthesis and characterization, and explores its pivotal role in the development of materials for demanding sectors such as aerospace, automotive, and medical devices.[2][4]
Synthesis and Purification: Achieving Polymer-Grade Purity
The synthesis of DCDPS is most commonly achieved through the electrophilic aromatic substitution of chlorobenzene. The choice of sulfonating agent and catalyst is critical to maximizing the yield of the desired 4,4' isomer, as this specific geometry is essential for linear polymer chain growth.
One prevalent industrial method involves the Friedel-Crafts reaction between chlorobenzene and sulfuryl chloride, often catalyzed by anhydrous aluminum chloride or iron chloride.[5] An alternative and widely used synthesis route is the direct sulfonation of chlorobenzene with sulfuric acid or sulfur trioxide.[1][6] The latter is often preferred due to its higher reactivity, which can lead to a more efficient process.[6]
Experimental Protocol: Laboratory-Scale Synthesis via Friedel-Crafts Reaction
This protocol describes a validated method for synthesizing DCDPS, designed to yield a high-purity product suitable for subsequent polymerization.
Materials:
-
Chlorobenzene (excess, serves as reactant and solvent)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃) or anhydrous iron chloride (FeCl₃) (catalyst)
-
Ice bath
-
Heating mantle
-
Reaction vessel with stirrer and reflux condenser
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry reactor, add an excess of chlorobenzene and sulfuryl chloride. A typical molar ratio of sulfuryl chloride to chlorobenzene is 1:8 to 1:10.[5] Begin stirring the mixture.
-
Catalyst Addition: Slowly add the anhydrous catalyst (AlCl₃ or FeCl₃) to the mixture in batches. The molar ratio of sulfuryl chloride to the catalyst should be approximately 1:1.1 to 1:1.2.[5] This controlled addition is crucial to manage the exothermic nature of the Friedel-Crafts reaction.
-
Reaction: After the complete addition of the catalyst, allow the reaction to proceed for 2-3 hours with continuous stirring.[5]
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Hydrolysis: Cool the reaction mixture to 20-30°C using an ice bath and then carefully hydrolyze it by adding water to quench the reaction and dissolve the catalyst.[5]
-
Crystallization and Filtration: Heat the mixture to dissolve all solid material, then cool it slowly. White crystals of 4,4'-dichloro diphenyl sulfone will precipitate out due to its low solubility in chlorobenzene at lower temperatures.[5]
-
Purification: Filter the crude product and wash it thoroughly. For polymer-grade purity (>99%), recrystallization from a suitable solvent like an alcohol-water mixture may be performed, although this optimized process can yield high purity directly.[5][7] The final product is a white, crystalline powder.[2][8]
Causality in Protocol Design: The use of excess chlorobenzene not only drives the reaction forward but also acts as a solvent, simplifying the process. The batch-wise addition of the catalyst prevents thermal runaways. The final heating and cooling steps leverage the temperature-dependent solubility of DCDPS in chlorobenzene to achieve effective crystallization and separation.[5]
Caption: Molecular structure of 4,4'-dichloro diphenyl sulfone.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 80-07-9 | [2][9] |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [2][9] |
| Molecular Weight | 287.16 g/mol | [2][9] |
| Appearance | White to off-white crystalline powder/solid | [2][8][10] |
| Melting Point | 146 - 151 °C | [9] |
| Boiling Point | 397 °C | [9] |
| Density | ~1.54 g/cm³ | [11] |
| Water Solubility | Insoluble (<0.1 g/100 mL at 20 °C) | [8][10] |
| Solubility | Slightly soluble in cold ethanol, methanol, chloroform. Soluble in acetone. | [2][11][12][13] |
Structural and Thermal Properties
Crystal Structure: 4,4'-dichloro diphenyl sulfone crystallizes in a monoclinic system. [2][14]Detailed X-ray diffraction studies have determined its space group to be I2/a, with cell dimensions of a = 20.204 Å, b = 5.009 Å, and c = 12.259 Å. [14]The dihedral angle between the two aromatic rings is approximately 79°, which influences how the molecules pack in the solid state and how they orient during polymerization. [14] Thermal Stability: The sulfone group is exceptionally stable due to the strong sulfur-oxygen double bonds and the resonance stabilization with the phenyl rings. This imparts high thermal stability to the molecule, a critical prerequisite for its use in high-temperature engineering plastics. [2][12]The compound is stable under normal conditions and does not undergo hazardous polymerization on its own. [9]
Applications in Material Science
The primary application of DCDPS is as a monomer for the synthesis of sulfone polymers, a class of high-performance thermoplastics known for their rigidity and resistance to high temperatures. [1][4]
Monomer for Polysulfones (PSU) and Polyethersulfones (PES)
DCDPS is a key reactant in the nucleophilic aromatic substitution polycondensation reactions that produce polymers like Udel® (a type of PSU) and Victrex® (a type of PES). [1]The general reaction involves the displacement of the chlorine atoms on DCDPS by a bisphenate salt, such as the sodium salt of Bisphenol A or Bisphenol S. [1] n (ClC₆H₄)₂SO₂ + n NaO−X−ONa → [(O−X−OC₆H₄)₂SO₂]n + 2n NaCl [1] The resulting polymers inherit the thermal stability and chemical resistance of the DCDPS monomer. [2]These properties make them invaluable for:
-
Aerospace: Interior components, and structural parts where high strength-to-weight ratio and thermal stability are required. [3][4]* Automotive: Components in engine compartments, electrical systems, and lighting that are exposed to high heat and chemicals. [2][4]* Medical Devices: Instruments and equipment that require repeated sterilization via autoclave, as polysulfones are resistant to hydrolysis. [3]* Electronics: Insulators, connectors, and circuit boards due to their excellent electrical insulation properties and heat resistance. [2]* Water Filtration: Membranes for reverse osmosis and ultrafiltration, owing to their chemical durability and controlled porosity. [3]
Caption: DCDPS polymerization into high-performance materials.
Other Applications
Beyond its primary role in polymers, DCDPS serves as an intermediate in other chemical syntheses. It is a precursor for producing 4,4'-diaminodiphenyl sulfone (Dapsone), an important antibacterial medication. [2][5]This versatility underscores its significance as a foundational chemical building block. [2]
Conclusion
4,4'-Dichloro diphenyl sulfone is a material of profound importance in polymer science. Its robust physicochemical properties—notably its high thermal stability, chemical inertness, and specific molecular geometry—are directly responsible for the exceptional performance of sulfone-based engineering plastics. A thorough understanding of its synthesis, purification, and fundamental properties is essential for researchers and scientists aiming to innovate and develop next-generation materials for advanced technological applications. The self-validating nature of its synthesis protocols, which leverage its own solubility characteristics for purification, ensures that high-purity monomer is available for the creation of reliable, high-performance polymers.
References
-
Wikipedia. 4,4'-Dichlorodiphenyl sulfone. [Link]
- The Chemistry and Applications of 4,4'-Dichlorodiphenyl Sulfone. [Source not available]
- Exploring Applications of 4,4'-Dichlorodiphenyl Sulfone in Advanced M
-
IUCr Journals. The crystal and molecular structure of 4,4'-dichlorodiphenyl sulphone. [Link]
-
ChemBK. 4,4'-Dichlorodiphenyl disulfide. [Link]
-
LookChem. 4,4'-Dichlorodiphenyl sulfone. [Link]
- In-Depth Industry Outlook: 4, 4-Dichlorodiphenyl Sulfone (DCDPS) Market. [Source not available]
-
Solubility of Things. 4,4'-Dichlorodiphenyl sulfone. [Link]
-
PubChem. 4,4'-Dichlorodiphenyl sulfone. [Link]
-
Semantic Scholar. 4,4'-Dichlorodiphenyl sulfone | 40 Publications | 139 Citations. [Link]
-
Justia Patents. process for preparing 4,4'-dichlorodiphenyl sulfone. [Link]
Sources
- 1. 4,4'-Dichlorodiphenyl sulfone - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 5. Page loading... [wap.guidechem.com]
- 6. patents.justia.com [patents.justia.com]
- 7. scispace.com [scispace.com]
- 8. 4,4'-Dichlorodiphenyl sulfone CAS#: 80-07-9 [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 4,4'-DICHLORODIPHENYL SULFONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. lookchem.com [lookchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
